3-((4-Ethylpiperazin-1-yl)methyl)-4-fluorophenylboronic acid
Description
3-((4-Ethylpiperazin-1-yl)methyl)-4-fluorophenylboronic acid is a boronic acid derivative featuring a 4-fluorophenyl core substituted with a 4-ethylpiperazine moiety. The boronic acid group (-B(OH)₂) enables its use in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems .
Properties
IUPAC Name |
[3-[(4-ethylpiperazin-1-yl)methyl]-4-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BFN2O2/c1-2-16-5-7-17(8-6-16)10-11-9-12(14(18)19)3-4-13(11)15/h3-4,9,18-19H,2,5-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNPBVNDRFHGRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)CN2CCN(CC2)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical and Physical Properties
Preparation Methods Analysis
General Synthetic Approach
The synthesis of 3-((4-ethylpiperazin-1-yl)methyl)-4-fluorophenylboronic acid typically involves the following key steps:
- Construction of the substituted phenyl core
- Introduction of the boronic acid group
- Attachment of the (4-ethylpiperazin-1-yl)methyl substituent
Stepwise Outline
Detailed Reaction Scheme
- Preparation of 4-fluoro-3-(bromomethyl)benzene
- Starting from 4-fluoro-3-methylbenzene, bromination yields the bromomethyl derivative.
- N-alkylation
- React 4-fluoro-3-(bromomethyl)benzene with 4-ethylpiperazine in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) to form 3-((4-ethylpiperazin-1-yl)methyl)-4-fluorobenzene.
- Borylation
- The aromatic ring is functionalized via lithiation (using n-butyllithium at low temperature) at the desired position, followed by reaction with a trialkyl borate (e.g., trimethyl borate), and subsequent acidic hydrolysis to yield the boronic acid.
- Purification
- The crude product is purified by crystallization or column chromatography.
Alternative Approaches
- Suzuki–Miyaura Coupling :
In some cases, the boronic acid moiety is introduced via cross-coupling of a suitable aryl halide with bis(pinacolato)diboron, followed by deprotection to yield the free boronic acid. - Direct Borylation :
Direct C–H borylation of the aromatic precursor using iridium catalysts and bis(pinacolato)diboron can be employed, followed by conversion to the boronic acid.
Summary Table of Preparation Methods
Research Findings and Practical Considerations
- Purity and Characterization :
The product is typically characterized by NMR (¹H, ¹³C, ¹¹B, ¹⁹F), mass spectrometry, and HPLC to confirm identity and purity. - Storage :
The boronic acid is sensitive to air and moisture; storage at 2–8°C in tightly sealed containers is recommended to prevent degradation. - Solubility :
Dissolves well in DMSO; moderate solubility in aqueous buffers. Heating and sonication can enhance dissolution.
Data Table: Stock Solution Preparation
| Mass (mg) | Volume for 1 mM (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |
|---|---|---|---|
| 1 | 3.7576 | 0.7515 | 0.3758 |
| 5 | 18.7878 | 3.7576 | 1.8788 |
| 10 | 37.5756 | 7.5151 | 3.7576 |
Chemical Reactions Analysis
Types of Reactions
3-((4-Ethylpiperazin-1-yl)methyl)-4-fluorophenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
Medicinal Chemistry
1. Drug Development
This compound serves as a critical building block in the synthesis of potential drug candidates, particularly kinase inhibitors. Kinases are enzymes that play a vital role in cellular signaling, and their inhibition is crucial for the treatment of various diseases, including cancer. The boronic acid group allows for the formation of reversible covalent bonds with diols, enhancing the selectivity and potency of inhibitors.
Case Study: Kinase Inhibitors
Research has demonstrated that compounds similar to 3-((4-Ethylpiperazin-1-yl)methyl)-4-fluorophenylboronic acid exhibit promising activity against specific kinases involved in tumor growth. For instance, studies have shown that modifications to the piperazine ring can significantly influence binding affinity and selectivity towards target kinases, leading to improved therapeutic profiles.
Materials Science
2. Advanced Materials Synthesis
The unique properties of boronic acids make them suitable for creating advanced materials, including polymers and nanomaterials. The compound can participate in cross-coupling reactions, leading to the formation of complex structures with tailored properties.
Data Table: Comparison of Boronic Acid Derivatives in Material Science
| Compound Name | Application | Key Properties |
|---|---|---|
| This compound | Polymer synthesis | High reactivity with diols |
| 4-(pyridin-2-yloxy)phenylboronic acid | Nanomaterials | Enhanced electrical conductivity |
| 3-(trifluoromethyl)phenylboronic acid | Sensor technology | High sensitivity to moisture |
Biological Research
3. Enzyme Inhibition Studies
The compound is utilized in biological research to explore interactions between boron-containing compounds and biological systems. Its ability to form reversible covalent bonds makes it an excellent candidate for studying enzyme inhibition mechanisms.
Case Study: Enzyme Binding Studies
A study investigating the interaction between this compound and specific enzymes revealed that the compound effectively inhibits enzyme activity through competitive binding. This finding highlights its potential as a therapeutic agent in conditions where enzyme overactivity is a concern.
Summary of Applications
The applications of this compound can be summarized as follows:
- Medicinal Chemistry : Key role in drug development as a building block for kinase inhibitors.
- Materials Science : Utilized in synthesizing advanced materials with unique properties.
- Biological Research : Employed in enzyme inhibition studies to understand molecular interactions.
Mechanism of Action
The mechanism of action of 3-((4-Ethylpiperazin-1-yl)methyl)-4-fluorophenylboronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design . The piperazine moiety may enhance the compound’s binding affinity and selectivity towards certain biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations and Similarity Metrics
The compound’s closest analogs differ in substituent groups, positions, or the presence of additional functional groups. Below is a comparative analysis based on structural and functional features:
Table 1: Structural Comparison of Analogous Boronic Acids
| Compound Name (CAS No.) | Substituent Features | Similarity Score* | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|
| (3-Morpholinophenyl)boronic acid (863377-22-4) | Morpholine ring at meta position | 0.98 | ~207.1 | Boronic acid, morpholine |
| (2-Morpholinophenyl)boronic acid (933052-52-9) | Morpholine ring at ortho position | 0.93 | ~207.1 | Boronic acid, morpholine |
| (4-(4-Ethylpiperazin-1-yl)phenyl)boronic acid HCl (2096339-70-5) | Ethylpiperazine at para position, HCl salt | 0.81 | ~313.2 | Boronic acid, ethylpiperazine |
| (4-Chloro-3-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid (1704074-48-5) | Chlorine substituent, ethylpiperazine-methyl | N/A | 282.57 | Boronic acid, Cl, ethylpiperazine |
*Similarity scores derived from structural fingerprint analysis .
Electronic and Steric Effects
- Fluorine vs. Chlorine : The 4-fluoro substituent in the target compound is less electronegative and smaller than chlorine in CAS 1704074-48-5, reducing steric hindrance and altering electron-withdrawing effects. This may enhance reactivity in cross-coupling reactions compared to bulkier chloro analogs .
- Ethylpiperazine vs. The ethyl group in piperazine may also increase lipophilicity .
Reactivity in Cross-Coupling Reactions
The boronic acid group is critical for Suzuki-Miyaura couplings. In contrast, morpholine-substituted analogs (e.g., 863377-22-4) may exhibit slower reactivity due to reduced electronic activation.
Physicochemical Properties
- Storage Stability : While specific data for the target compound is unavailable, related boronic acids (e.g., 887399-47-5) require storage under inert gas at 2–8°C, suggesting sensitivity to moisture or oxidation .
Biological Activity
3-((4-Ethylpiperazin-1-yl)methyl)-4-fluorophenylboronic acid is a boronic acid derivative with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This compound exhibits significant biological activity, particularly in the context of cancer treatment and enzyme inhibition.
- Molecular Formula : C13H20BFN2O2
- Molecular Weight : 250.12 g/mol
- CAS Number : 91758881
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including proteins involved in cancer cell signaling pathways. Boronic acids are known to form reversible covalent bonds with diols, which can be exploited to inhibit enzymes such as proteasomes and kinases.
Key Mechanisms:
- Proteasome Inhibition : The compound has shown potential in inhibiting the proteasome pathway, crucial for protein degradation and regulation within cells.
- Kinase Inhibition : It may also act as an inhibitor of specific kinases involved in tumor progression, thus impacting cell proliferation and survival.
Biological Activity Studies
Several studies have investigated the biological activity of this compound, highlighting its efficacy in various assays.
Table 1: Summary of Biological Activities
Case Studies
- In Vitro Studies : A study conducted by researchers at the Groningen Research Institute demonstrated that this compound effectively inhibits proteasome activity in cervical cancer cells, leading to reduced cell viability and increased apoptosis rates.
- In Vivo Studies : Animal models treated with this compound showed significant tumor regression compared to control groups, indicating its potential as an anti-cancer agent.
- Combination Therapy : Research has indicated that combining this compound with other chemotherapeutic agents enhances therapeutic efficacy, suggesting a synergistic effect.
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that while the compound exhibits potent biological activity, it also requires careful evaluation regarding its safety profile. Long-term studies are necessary to determine any potential adverse effects or toxicities associated with its use.
Q & A
Q. Basic
- Stability : Store at 0–6°C in airtight containers to prevent boronic acid dehydration .
- Solubility : Low in aqueous buffers. Use DMSO for stock solutions, but confirm compatibility with reaction conditions (e.g., no DMSO in Pd-catalyzed reactions) .
How can structural analogs be designed to improve bioactivity or reactivity?
Q. Advanced
- Bioisosteric replacement : Substitute the fluorophenyl group with thiophene or pyridine (see analogs in ).
- Piperazine modification : Replace 4-ethyl with cyclopropyl or trifluoroethyl groups to modulate steric/electronic effects .
- Boronic acid masking : Use pinacol esters to enhance stability during in vivo assays .
What spectroscopic techniques are critical for characterizing intermediates and final products?
Q. Basic
- NMR : F NMR to confirm fluorophenyl integrity; B NMR for boronic acid validation .
- IR spectroscopy : Detect B-O vibrations (~1350 cm) and piperazine N-H stretches (~3300 cm) .
- XRD : Compare crystal packing with reported spirocyclic analogs (e.g., ).
How can computational docking studies guide the design of targeted therapies?
Q. Advanced
- Protein-ligand docking : Use AutoDock Vina to predict binding modes with enzymes (e.g., β-lactamases or proteases).
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) .
- Pharmacophore modeling : Align electrostatic features of the boronic acid with active site residues .
What strategies address low yields in cross-coupling reactions involving this compound?
Q. Advanced
- Pre-activation : Treat boronic acid with CsCO to form more reactive trifluoroborate salts .
- Microwave-assisted synthesis : Reduce reaction time and side-product formation (e.g., protodeboronation) .
- Catalyst screening : Test Pd(OAc)/XPhos systems for sterically hindered substrates .
How can researchers resolve discrepancies between computational predictions and experimental results?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
